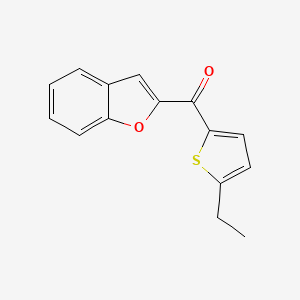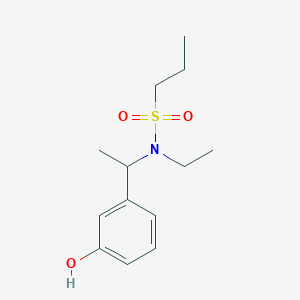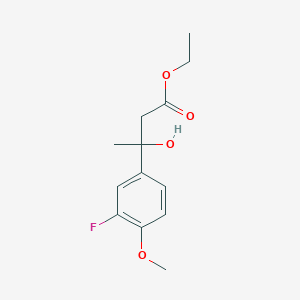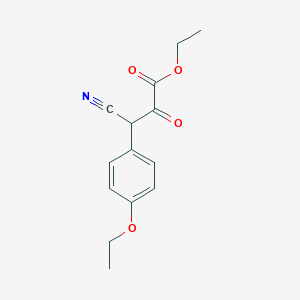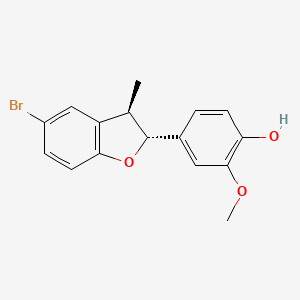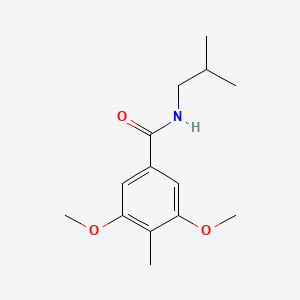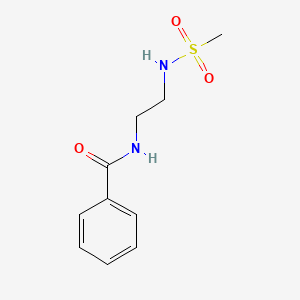
n-(2-(Methylsulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Methylsulfonamido)ethyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound features a benzamide core with a methylsulfonamidoethyl substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Methylsulfonamido)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(methylsulfonamido)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane, with sodium hydroxide as a base to facilitate the reaction . The reaction conditions include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Methylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents on the benzene ring.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides
Applications De Recherche Scientifique
Chemistry: N-(2-(Methylsulfonamido)ethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and proteins. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition.
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of N-(2-(Methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- N-(2-(Diethylamino)ethyl)-4-(methylsulfonamido)benzamide
- N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
Comparison: N-(2-(Methylsulfonamido)ethyl)benzamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methylsulfonamido group can enhance its solubility and stability, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
N-[2-(methanesulfonamido)ethyl]benzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-16(14,15)12-8-7-11-10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13) |
Clé InChI |
YZDRXVYGVQOHOS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


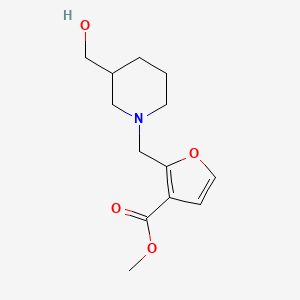
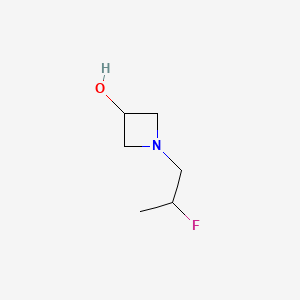
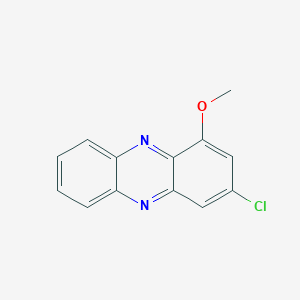

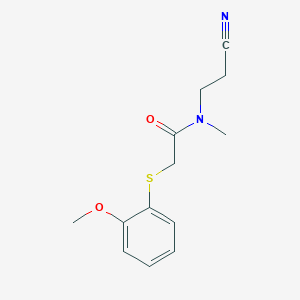
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
